"synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate"
"synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate"
An In-depth Technical Guide to the Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, a polyhalogenated aromatic compound with potential applications as a synthetic intermediate in medicinal chemistry and materials science. The document delineates a strategic, multi-step synthetic pathway, beginning from the readily available precursor, 4-chlorosalicylic acid. The core of this guide focuses on a robust protocol involving an initial esterification followed by a regioselective dibromination. Each step is detailed with an emphasis on the underlying chemical principles, causality behind experimental choices, and self-validating protocols inclusive of purification and characterization. This document is designed to serve as an authoritative resource, providing the necessary detail for successful laboratory replication and adaptation.
Strategic Overview and Retrosynthetic Analysis
The synthesis of a polysubstituted benzene ring requires careful strategic planning to control the regioselectivity of the functionalization steps. The target molecule, Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate, features a dense arrangement of activating (hydroxyl) and deactivating (halogens, ester) groups. A retrosynthetic analysis suggests that the most logical approach involves building upon a pre-functionalized salicylic acid derivative.
The primary disconnection severs the C-Br bonds, identifying Methyl 4-chloro-2-hydroxybenzoate as a key intermediate. This precursor simplifies the challenge to a regioselective dibromination, guided by the powerful ortho-, para-directing hydroxyl group. A further disconnection of the ester linkage leads back to 4-chlorosalicylic acid, a commercially available starting material. This strategic pathway is chosen over the direct halogenation of methyl salicylate to avoid potential side reactions and improve control over the final substitution pattern.
Caption: Retrosynthetic analysis of the target compound.
Physicochemical Properties of the Target Compound
A summary of the key physicochemical properties for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is essential for its identification and handling.
| Property | Value |
| Molecular Formula | C₈H₅Br₂ClO₃ |
| Molecular Weight | 356.39 g/mol |
| Appearance | Expected to be a white to off-white solid |
| CAS Number | Not readily available; structure is novel/specialized |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate) and poorly soluble in water |
Optimized Synthetic Workflow
The synthesis is structured as a two-step process. This workflow diagram outlines the progression from the starting material to the final, purified product, including critical quality control checkpoints.
Caption: Overall synthetic workflow from starting material to final product.
Detailed Experimental Protocols
Part I: Synthesis of Methyl 4-chloro-2-hydroxybenzoate (Intermediate)
Principle: This step employs a classic Fischer esterification. In the presence of a strong acid catalyst (sulfuric acid), methanol acts as both the solvent and the nucleophile, converting the carboxylic acid group of 4-chlorosalicylic acid into its corresponding methyl ester. The reaction is driven to completion by using a large excess of methanol and heating under reflux.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 4-Chlorosalicylic Acid | 172.57 | 10.0 g | 57.9 | 1.0 |
| Methanol | 32.04 | 150 mL | - | Excess |
| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | ~37.6 | 0.65 |
Step-by-Step Protocol:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorosalicylic acid (10.0 g, 57.9 mmol).
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Add methanol (150 mL) to the flask and stir until the solid is mostly dissolved.
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Carefully and slowly, add concentrated sulfuric acid (2.0 mL) to the stirring suspension. The addition is exothermic.
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Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours.[1]
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After completion, allow the mixture to cool to room temperature.
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Reduce the volume of methanol to approximately 20-30 mL using a rotary evaporator.
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Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate of the product will form.
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Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) to remove residual acid.
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Dry the white solid under vacuum. The product is typically of sufficient purity for the next step.
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Expected Yield: 90-95%.
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Characterization: Confirm structure using ¹H NMR.
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Part II: Synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate (Final Product)
Principle: This step is an electrophilic aromatic substitution. The potent activating effect of the C2-hydroxyl group directs the two bromine atoms to the ortho and para positions relative to it. Since the para position (C4) is already occupied by chlorine, bromination occurs exclusively at the two available ortho positions (C3 and C5). Glacial acetic acid serves as a suitable polar solvent for this reaction.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Methyl 4-chloro-2-hydroxybenzoate | 186.59 | 5.0 g | 26.8 | 1.0 |
| Bromine (Br₂) | 159.81 | 2.9 mL (8.9 g) | 55.7 | 2.08 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
| Sodium Thiosulfate (10% aq.) | 158.11 | ~50 mL | - | Quenching |
Step-by-Step Protocol:
-
Safety Warning: This procedure involves bromine, which is highly corrosive and toxic. Perform all operations in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
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In a 100 mL round-bottom flask, dissolve Methyl 4-chloro-2-hydroxybenzoate (5.0 g, 26.8 mmol) in glacial acetic acid (50 mL).
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In a separate dropping funnel, place bromine (2.9 mL, 55.7 mmol).
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Add the bromine dropwise to the stirred solution at room temperature over 30 minutes. The solution will turn deep orange/red, and hydrogen bromide gas will evolve (use a gas trap if necessary).
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After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
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Monitor the reaction by TLC to confirm the consumption of the starting material.
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Once complete, carefully pour the reaction mixture into 300 mL of an ice-water slurry with vigorous stirring. A precipitate will form.
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Quench the excess bromine by adding 10% aqueous sodium thiosulfate solution dropwise until the orange color of the slurry disappears and the solution becomes colorless.[2]
-
Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL).
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield: 75-85%.
-
Appearance: White or pale yellow crystalline solid.
-
Characterization of Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~11.0-11.5 (s, 1H, -OH), δ ~8.1 (s, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃). The single aromatic proton confirms 3,5-disubstitution. The phenolic proton will be a broad singlet, exchangeable with D₂O.[4] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for ester carbonyl (C=O), methoxy (-OCH₃), and 6 distinct aromatic carbons (4 quaternary, 1 C-H, 1 C-O). |
| FT-IR (KBr Pellet, cm⁻¹) | Broad O-H stretch (~3200-3400 cm⁻¹), strong C=O stretch of ester (~1680-1700 cm⁻¹), C-O stretches, and C-Br/C-Cl vibrations in the fingerprint region.[5] |
| Mass Spec (ESI-MS) | [M-H]⁻ peak at m/z ~353, 355, 357, 359, showing the characteristic isotopic pattern for two bromine atoms and one chlorine atom. |
Safety and Handling
-
General: All manipulations should be conducted by trained personnel in a well-ventilated chemical fume hood.
-
Reagents:
-
Bromine: Extremely toxic, corrosive, and a strong oxidizer. Avoid inhalation and skin contact. Always handle with appropriate PPE.
-
Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly to other liquids to avoid splashing.
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Acetic Acid: Corrosive and causes burns. The vapor is irritating to the respiratory system.
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Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.
-
-
Waste Disposal: Halogenated organic waste must be disposed of according to institutional and local environmental regulations. Aqueous acidic and basic solutions should be neutralized before disposal.
Conclusion
This guide presents a reliable and reproducible two-step synthesis for Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate. The strategy, which leverages the esterification of 4-chlorosalicylic acid followed by a regioselective dibromination, provides a high degree of control and results in good overall yields. The detailed protocols for synthesis, purification, and characterization serve as a complete resource for researchers requiring this valuable chemical intermediate for further synthetic applications.
References
- Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 726975, Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]
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National Institutes of Health. (n.d.). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Retrieved from [Link]
- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
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Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate. Retrieved from [Link]
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Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 624016, Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
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CP Lab Safety. (n.d.). Methyl 3, 5-dibromo-4-chloro-2-hydroxybenzoate, min 97%, 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Google Patents. (n.d.). United States Patent - (12).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20490878, 3-Bromo-5-chloro-4-hydroxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Different conformations of halo-salicylic acids (HSA) related to this study. Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]
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ACG Publications. (2021, September 5). Synthesis of novel salicylic acid-pyrrolone conjugates and investigation of their cytotoxic and genotoxic effects in Allium cep. Retrieved from [Link]
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Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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